![molecular formula C20H14N4O6 B5171486 N,N'-bis(4-nitrophenyl)terephthalamide CAS No. 34062-84-5](/img/structure/B5171486.png)
N,N'-bis(4-nitrophenyl)terephthalamide
Overview
Description
N,N'-bis(4-nitrophenyl)terephthalamide, also known as BNPT, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BNPT is a versatile molecule that has shown promising results in the areas of drug delivery, catalysis, and material science. In
Mechanism of Action
The mechanism of action of N,N'-bis(4-nitrophenyl)terephthalamide is not well-understood. However, it is believed that N,N'-bis(4-nitrophenyl)terephthalamide works by forming hydrogen bonds with the target molecule, which allows it to enter the cell and deliver the drug payload. The exact mechanism of action of N,N'-bis(4-nitrophenyl)terephthalamide is an area of active research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-bis(4-nitrophenyl)terephthalamide are not well-understood. However, studies have shown that N,N'-bis(4-nitrophenyl)terephthalamide is non-toxic and has low cytotoxicity. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of safe and effective drug delivery systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(4-nitrophenyl)terephthalamide is its versatility. N,N'-bis(4-nitrophenyl)terephthalamide can be used in a wide range of scientific research fields, including drug delivery, catalysis, and material science. In addition, N,N'-bis(4-nitrophenyl)terephthalamide is relatively easy to synthesize and purify, making it a popular choice for research labs.
However, one of the limitations of N,N'-bis(4-nitrophenyl)terephthalamide is its stability. N,N'-bis(4-nitrophenyl)terephthalamide is prone to hydrolysis and can decompose under certain conditions. This can make it difficult to work with in certain lab experiments.
Future Directions
For research on N,N'-bis(4-nitrophenyl)terephthalamide include the development of new drug delivery systems, catalytic systems, and materials with unique properties.
Scientific Research Applications
N,N'-bis(4-nitrophenyl)terephthalamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N,N'-bis(4-nitrophenyl)terephthalamide is in the field of drug delivery. N,N'-bis(4-nitrophenyl)terephthalamide has been shown to have excellent drug-loading capabilities and can be used to deliver a wide range of drugs to target cells. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of targeted drug delivery systems.
In addition to drug delivery, N,N'-bis(4-nitrophenyl)terephthalamide has also been studied for its catalytic properties. N,N'-bis(4-nitrophenyl)terephthalamide has been shown to be an effective catalyst for various reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of new catalytic systems.
properties
IUPAC Name |
1-N,4-N-bis(4-nitrophenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-9-17(10-6-15)23(27)28)13-1-2-14(4-3-13)20(26)22-16-7-11-18(12-8-16)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXPHIIIZQKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955620 | |
Record name | N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-nitrophenyl)terephthalamide | |
CAS RN |
34062-84-5 | |
Record name | NSC75042 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.